N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine
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Overview
Description
“N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine” is a chemical compound that contains a quinoxaline core, which is a type of heterocyclic compound. The “N-(tert-Butyl)” indicates that a tert-butyl group is attached to the nitrogen atom of the quinoxaline . The “3,6,7-trichloro” indicates that there are three chlorine atoms attached to the 3rd, 6th, and 7th carbon atoms of the quinoxaline ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoxaline ring, followed by the introduction of the chlorine atoms and the tert-butyl group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoxaline ring, the three chlorine atoms, and the tert-butyl group attached to the nitrogen atom. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoxaline ring, the chlorine atoms, and the tert-butyl group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atoms might make the compound more polar, while the tert-butyl group might increase its hydrophobicity .Scientific Research Applications
1. Synthesis of Pharmaceutically Active Derivatives
N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine plays a role in the synthesis of pharmaceutically active derivatives. Gupta et al. (2017) describe a metal-free cross-dehydrogenative coupling process that yields 3-aminoquinoxalinones, which are significant in pharmaceutical research (Gupta, Deshmukh, & Jain, 2017).
2. Tert-Butoxycarbonylation Reagent
Research by Ouchi et al. (2002) and Saito et al. (2006) highlights the use of tert-butoxycarbonylation reagents, such as N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine, for aromatic and aliphatic amine hydrochlorides and phenols. This method is noted for its chemoselective and high-yield reactions under mild conditions (Ouchi, Saito, Yamamoto, & Takahata, 2002); (Saito, Ouchi, & Takahata, 2006).
3. Asymmetric Synthesis of Amines
The compound is utilized in the asymmetric synthesis of amines, as demonstrated by Ellman et al. (2002) and Xu, Chowdhury, & Ellman (2013). The N-(tert-Butyl) group facilitates the addition of nucleophiles and is easily cleaved post-addition, making it valuable in synthesizing various amines with high enantioselectivity (Ellman, Owens, & Tang, 2002); (Xu, Chowdhury, & Ellman, 2013).
4. Synthesis of Biheteroarenes
Song et al. (2018) utilized the compound in oxidative Csp3–H/N–H cross-coupling to create biheteroarenes, crucial in pharmaceutical research. This method leverages N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine's properties to facilitate functionalization tactics under aerobic conditions (Song, Dong, Yi, Chiang, & Lei, 2018).
5. Synthesis of Quinoline Derivatives
Zhang et al. (2016) demonstrate the use of tert-butyl hydroperoxide in synthesizing 3-arylsulfonylquinoline derivatives, which are significant in pharmaceutical applications. This method efficiently forms a C-S bond and a quinoline ring, highlighting the compound's utility in complex syntheses (Zhang, Chen, Gao, Zhang, Wu, Tang, & Zhao, 2016).
Safety And Hazards
properties
IUPAC Name |
N-tert-butyl-3,6,7-trichloroquinoxalin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3N3/c1-12(2,3)18-11-10(15)16-8-4-6(13)7(14)5-9(8)17-11/h4-5H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVZWMSFMRFPIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609942 |
Source
|
Record name | N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine | |
CAS RN |
281211-09-4 |
Source
|
Record name | N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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